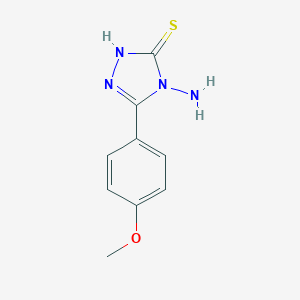

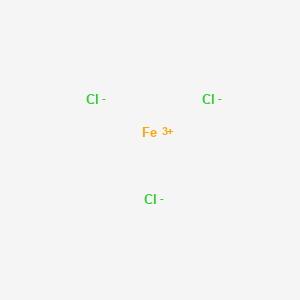

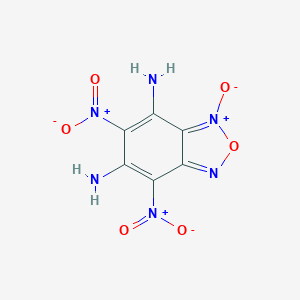

![molecular formula C8H16N2 B177964 2,8-ジアザスピロ[4.5]デカン CAS No. 176-67-0](/img/structure/B177964.png)

2,8-ジアザスピロ[4.5]デカン

概要

説明

2,8-Diazaspiro[4.5]decane is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . The originality of spiro compounds lies in the fact that they simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The structure of 2,8-Diazaspiro[4.5]decane was solved by direct methods and refined by full matrix least-squares calculations .Chemical Reactions Analysis

Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Physical And Chemical Properties Analysis

The density of 2,8-Diazaspiro[4.5]decane is 1.0±0.1 g/cm3, and its boiling point is 228.9±8.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C .科学的研究の応用

キナーゼ活性の阻害剤

2,8-ジアザスピロ[4.5]デカン誘導体は、ネクローシス(プログラム細胞死の一種)において重要な役割を果たす受容体相互作用タンパク質キナーゼ1(RIPK1)の強力な阻害剤として同定されています。 これらの阻害剤はネクローシス経路を阻害することができ、さまざまな炎症性疾患の治療の可能性を提供します .

製薬用途

化合物41などの特定の誘導体を含むこれらの化合物は、特発性肺線維症(IPF)や急性呼吸窮迫症候群(ARDS)などの病状の治療に潜在的な用途を持つRIPK1に対する有意な阻害活性を示しています .

材料科学

外環状二重結合を持つジアザスピロ[4.5]デカン骨格は、一工程プロセスで合成されました。 この構造は、ドミノ反応で3つの炭素-炭素結合を形成するため重要であり、これは非常に位置選択的です .

化学合成

2,8-ジアザスピロ[4.5]デカンなどのスピロ化合物は、薬物発見において貴重な3次元構造的特性と固有の剛性を備えているため、生物活性化合物の合成に使用されます .

生物学的研究

生物学的研究では、これらの化合物は、炎症性腸疾患の治療に有望な選択的TYK2/JAK1阻害剤として使用されています。 それらはTYK2/JAK1キナーゼに対して優れた効力を示し、治療的用途に重要です .

産業用途

2,8-ジアザスピロ[4.5]デカン化合物は、傷害後の組織再生を促進し、LATS1/2阻害から利益を得ることができる疾患の治療に用途を持つLATS1/2の阻害剤としての役割で特許を取得しています .

環境への応用

直接的な環境への応用は明示的に言及されていませんが、これらの化合物がネクローシスなどの経路を阻害する役割は、さまざまな条件での炎症反応を軽減することにより、潜在的な間接的な環境上の利点を示唆しています .

抗けいれんプロファイル

作用機序

Target of Action

The primary target of 2,8-Diazaspiro[4.5]decane is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death . Inhibition of RIPK1 kinase activity has shown therapeutic potential in various human diseases .

Mode of Action

2,8-Diazaspiro[4.5]decane interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound’s interaction with RIPK1 results in a significant anti-necroptotic effect .

Biochemical Pathways

The primary biochemical pathway affected by 2,8-Diazaspiro[4.5]decane is the necroptosis pathway . By inhibiting RIPK1, the compound prevents the activation of this pathway . The downstream effects of this inhibition include a reduction in inflammatory diseases, as necroptosis has been recognized as an important driver in various inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of 2,8-Diazaspiro[4The compound has been identified as a potent ripk1 inhibitor , suggesting that it has sufficient bioavailability to exert its therapeutic effects.

Result of Action

The molecular and cellular effects of 2,8-Diazaspiro[4.5]decane’s action primarily involve the inhibition of necroptosis . This results in a decrease in inflammation and the potential for therapeutic effects in various human diseases .

Safety and Hazards

将来の方向性

The discovery and characterization of necroptosis inhibitors not only accelerate our understanding of the necroptosis signaling pathway but also provide important drug candidates for the treatment of necroptosis-related diseases . Therefore, 2,8-Diazaspiro[4.5]decane and its derivatives could be employed as lead compounds for further structural optimization .

生化学分析

Biochemical Properties

In biochemical reactions, 2,8-Diazaspiro[4.5]decane interacts with RIPK1, a crucial enzyme in the necroptosis pathway . The compound exhibits prominent inhibitory activity against RIPK1, blocking the activation of the necroptosis pathway .

Cellular Effects

2,8-Diazaspiro[4.5]decane has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting RIPK1, thereby blocking the activation of the necroptosis pathway . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,8-Diazaspiro[4.5]decane involves its binding interactions with RIPK1 . By inhibiting RIPK1, it prevents the activation of the necroptosis pathway, leading to changes in gene expression .

Metabolic Pathways

2,8-Diazaspiro[4.5]decane is involved in the metabolic pathways related to necroptosis, interacting with enzymes such as RIPK1

特性

IUPAC Name |

2,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-9-5-2-8(1)3-6-10-7-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZZNMWIWHRXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598510 | |

| Record name | 2,8-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176-67-0 | |

| Record name | 2,8-Diazaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Studies exploring 2,8-Diazaspiro[4.5]decane as a scaffold for glycoprotein IIb-IIIa antagonists have revealed crucial structure-activity relationships. [] Researchers systematically investigated various templates, including spiropiperidinyl-gamma-lactams, spiropiperidinylimide, spiropiperidinylureas, and spiropiperidinylhydantoins, all derived from the core 2,8-Diazaspiro[4.5]decane structure. [] Their findings indicated that the strategic placement of acidic and basic pharmacophores within these templates is critical for achieving potent glycoprotein IIb-IIIa inhibitory activity. [] This highlights the importance of precise spatial arrangement of functional groups on the 2,8-Diazaspiro[4.5]decane scaffold for effective interaction with the target protein and subsequent inhibition of platelet aggregation.

A: Research has identified 2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives as potent sEH inhibitors. [] Docking studies using human and mouse sEH X-ray crystal structures provided insights into the structural basis for their activity and species selectivity. [] Notably, replacing a trifluoromethyl moiety with a trifluoromethoxy group mitigated steric clashes with the Phe406 residue in mouse sEH, leading to improved inhibitory activity in mouse models. [] These findings underscore the importance of considering subtle structural variations on the 2,8-Diazaspiro[4.5]decane scaffold to optimize inhibitory potency and fine-tune selectivity for different species' sEH enzymes.

A: Researchers have explored the potential of 2,8-Diazaspiro[4.5]decane derivatives as TPH1 inhibitors for treating pulmonary hypertension (PH). [] While the specific binding interactions haven't been detailed in the provided abstracts, these compounds demonstrated potent inhibition of TPH1, the rate-limiting enzyme in peripheral serotonin biosynthesis. [] By inhibiting TPH1, these compounds effectively reduced serum, gut, and lung serotonin levels in two rat models of PH. [] This reduction in serotonin levels was correlated with a decrease in pulmonary arterial pressure and improvements in pulmonary vascular remodeling, suggesting a potential therapeutic role for 2,8-Diazaspiro[4.5]decane-based TPH1 inhibitors in managing PH. []

ANone: The 2,8-Diazaspiro[4.5]decane scaffold offers several advantages in drug discovery:

- Versatility: Its structure allows for the incorporation of diverse substituents, enabling the exploration of a wide range of chemical space and the fine-tuning of pharmacological properties. [, , ]

- Biological Relevance: This scaffold has demonstrated its ability to interact with various therapeutically relevant targets, including muscarinic receptors, glycoprotein IIb-IIIa, sEH, and TPH1. [, , , ]

- Drug-like Properties: Derivatives based on this scaffold have shown promising pharmacological profiles, including oral bioavailability and in vivo efficacy in preclinical models. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

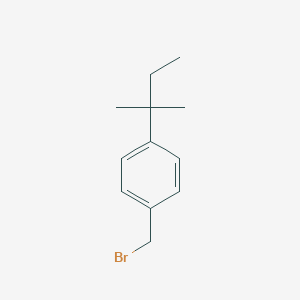

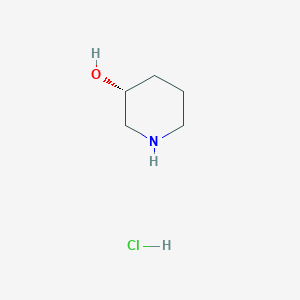

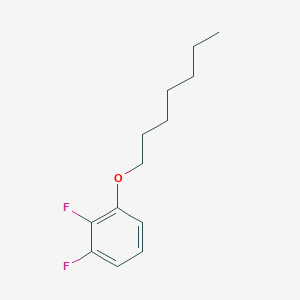

![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)

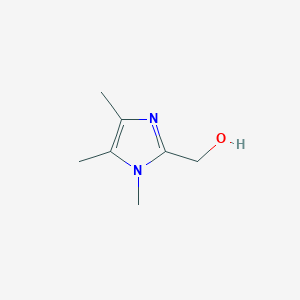

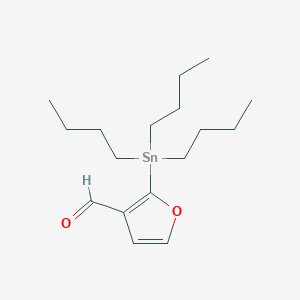

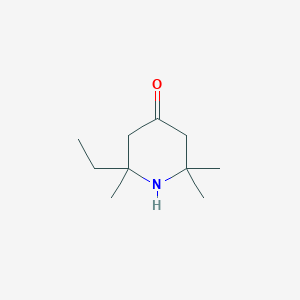

![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)

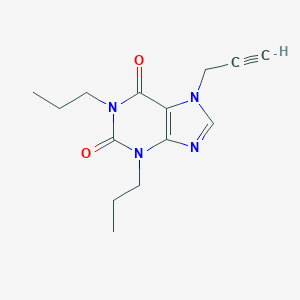

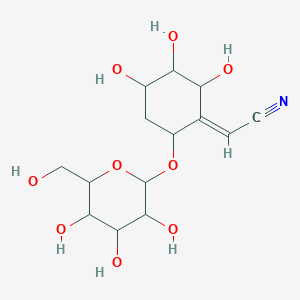

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)